

Application Notes and Protocols for Tyrosinase-IN-18 in Hyperpigmentation Research

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Compound of Interest

Compound Name: Tyrosinase-IN-18

Cat. No.: B12378758

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Tyrosinase-IN-18**, a potent tyrosinase inhibitor, in studies related to hyperpigmentation disorders. This document outlines the compound's mechanism of action, key experimental data, and detailed protocols for its application in both in vitro and in vivo research settings.

Introduction

Hyperpigmentation is a common dermatological condition characterized by the overproduction and uneven distribution of melanin. Tyrosinase is a key, rate-limiting enzyme in the complex process of melanogenesis, making it a prime target for the development of therapeutic agents aimed at mitigating hyperpigmentation. **Tyrosinase-IN-18**, with the chemical name (Z)-5-(2,4-Dihydroxybenzylidene)-2-((3,4-dimethoxybenzyl)amino)thiazol-4(5H)-one, is a potent inhibitor of this enzyme. Its efficacy in reducing melanin production has been demonstrated in cellular models, positioning it as a valuable tool for fundamental research and drug discovery in the field of dermatology.

Mechanism of Action

Tyrosinase-IN-18 and its analogs competitively inhibit tyrosinase, the enzyme responsible for the initial and rate-limiting steps of melanin synthesis. By binding to the active site of tyrosinase, this small molecule prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, effectively halting the melanin production

cascade. Furthermore, related compounds have been shown to suppress the expression of key melanogenesis-associated proteins, including tyrosinase and microphthalmia-associated transcription factor (MITF), and exhibit significant antioxidant properties.

Data Presentation

The following tables summarize the quantitative data for a close structural analog of **Tyrosinase-IN-18**, (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, which demonstrates the potential efficacy of this class of compounds.

Table 1: In Vitro Tyrosinase Inhibition Data

Compound	Substrate	IC50 (μM)	Inhibition Type
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one	L-Tyrosine	0.27 ± 0.04	Competitive
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one	L-DOPA	1.8 ± 0.21	Competitive
Kojic Acid (Reference)	L-Tyrosine	28.6 ± 3.56	Competitive
Kojic Acid (Reference)	L-DOPA	20.1 ± 0.46	Competitive

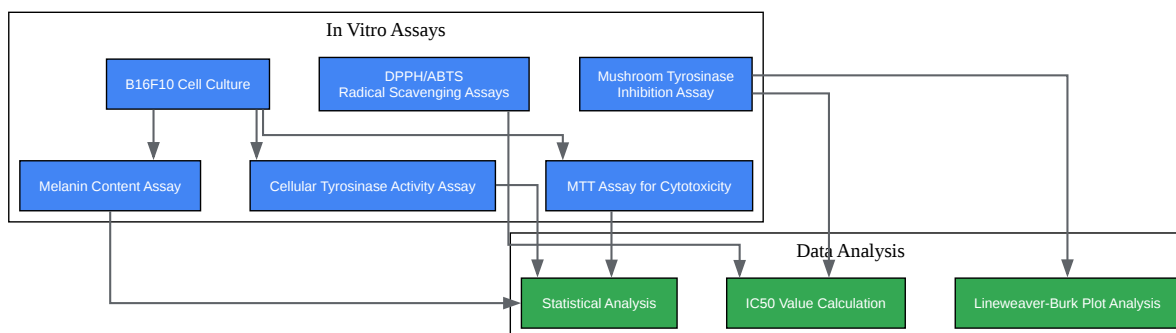
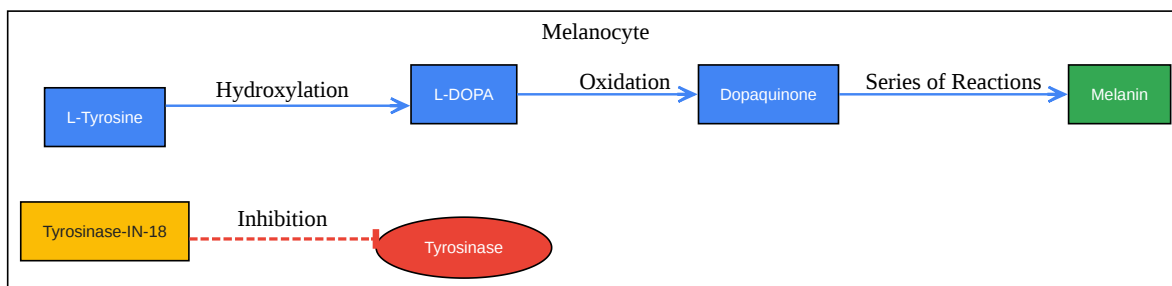
Table 2: Cellular Anti-Melanogenic and Cytotoxicity Data in B16F10 Melanoma Cells

Compound	Concentration (μM)	Melanin Content (% of Control)	Cellular Tyrosinase Activity (% of Control)	Cell Viability (%)
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one	5	68.2 ± 3.1	75.4 ± 4.2	> 95
10	45.1 ± 2.5	52.8 ± 3.7	> 95	
20	28.9 ± 1.9	35.1 ± 2.9	> 95	
Kojic Acid (Reference)	200	72.5 ± 4.8	78.3 ± 5.1	> 95

Table 3: Antioxidant Activity

Compound	DPPH Radical Scavenging (IC ₅₀ , μM)	ABTS Radical Scavenging (IC ₅₀ , μM)
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one	15.8 ± 1.2	8.9 ± 0.7
Ascorbic Acid (Reference)	25.4 ± 1.9	12.3 ± 1.1

Mandatory Visualizations



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